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Compound of Interest

Compound Name: 3-Isocyanatopyridine

Cat. No.: B091239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
isocyanatopyridine (CeHaN20), a valuable reagent in synthetic chemistry and drug discovery.
Due to the limited availability of published, collated experimental spectra for this specific
compound, this document combines reported data with predicted values based on established
spectroscopic principles and data from analogous structures. This guide is intended to serve as
a reliable reference for the identification and characterization of 3-isocyanatopyridine in a
laboratory setting.

Chemical Structure and Properties

3-Isocyanatopyridine, also known as 3-pyridyl isocyanate, is an aromatic compound
containing a pyridine ring substituted with an isocyanate functional group at the 3-position.

Molecular Formula: CeHaN20[1] Molecular Weight: 120.11 g/mol [1] Exact Mass: 120.0324
g/mol [1] Boiling Point: 181.9 °C at 760 mmHg

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 3-isocyanatopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, published experimental NMR data for 3-isocyanatopyridine is not readily available.

Therefore, the following chemical shifts and coupling constants are predicted based on the

analysis of similar pyridine derivatives. The predictions account for the electron-withdrawing

nature of the isocyanate group.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Isocyanatopyridine

Chemical Shift (5, Lo Coupling
Proton Multiplicity
ppm) Constants (J, Hz)
H-2 8.6-8.8 d ~2.0
H-4 7.9-8.1 ddd ~8.0,2.5,15
H-5 7.3-75 dd ~8.0,5.0
H-6 8.5-8.7 dd ~5.0,1.5

Table 2: Predicted 13C NMR Spectroscopic Data for 3-lsocyanatopyridine

Carbon Chemical Shift (6, ppm)
C-2 148 - 152
C-3 130 - 134
C-4 123 - 127
C-5 135-139
C-6 147 - 151
-NCO 121 -125

Infrared (IR) Spectroscopy

The most prominent and characteristic feature in the IR spectrum of 3-isocyanatopyridine is

the strong, sharp absorption band of the isocyanate (-N=C=0) group.

Table 3: Characteristic IR Absorption Bands for 3-lIsocyanatopyridine
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Functional Group Wavenumber (cm~—?) Intensity
N=C=0 stretch ~2270 Strong, Sharp
Aromatic C=C stretch 1600 - 1450 Medium to Weak
Aromatic C-H stretch 3100 - 3000 Medium to Weak
C-N stretch 1400 - 1300 Medium

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-isocyanatopyridine is expected to show a
molecular ion peak corresponding to its molecular weight. The fragmentation pattern would
likely involve the loss of the isocyanate group and fragmentation of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for 3-Isocyanatopyridine

mlz lon Relative Intensity
120 [M]* High

92 [M-COJ* Medium

78 [CsHaN]* High

51 [CaHs]* Medium

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-isocyanatopyridine in 0.5-0.7 mL
of a deuterated solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR tube.

e Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher.
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» 'H NMR Acquisition:

o

Pulse Sequence: Standard single-pulse experiment.

[¢]

Spectral Width: 0-10 ppm.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

[e]

Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

[¢]

Pulse Sequence: Proton-decoupled single-pulse experiment.

[e]

Spectral Width: 0-160 ppm.

[e]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

o

Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

IR Spectroscopy

e Sample Preparation:
o Neat Liquid: Place a drop of neat 3-isocyanatopyridine between two NaCl or KBr plates.

o Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform,
dichloromethane) and place it in a liquid IR cell.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:
o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.
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o Number of Scans: 16-32.

o Acquire a background spectrum of the empty sample holder (or solvent) and subtract it
from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 3-isocyanatopyridine in a volatile solvent
(e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

e Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray

ionization (ESI) source.

o Data Acquisition (EI mode):
o lonization Energy: 70 eV.
o Mass Range: m/z 30-200.

o Scan Speed: 1 scan/second.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of 3-isocyanatopyridine.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b091239?utm_src=pdf-body
https://www.benchchem.com/product/b091239?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Spectroscopic Analysis Data Interpretation
- Molecular Weight &
»-| Mass Spectrometry > Fragmentation
Sample Preparation Structural Confirmation
Synthesis of p| IR Spectroscopy 3 Functional Groups

3-Isocyanatopyridine (-NCO, Pyridine)

Structural Confirmation of
3-Isocyanatopyridine

NMR Spectroscopy

\

(1H’ 13C)

> Proton & Carbon

Environment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 3-isocyanatopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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